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Compound of Interest

Compound Name: 1,2-Bis(dibromomethyl)benzene

Cat. No.: B1266051 Get Quote

The precise molecular architecture of 1,2-bis(dibromomethyl)benzene has been definitively

established by single-crystal X-ray crystallography, providing a foundational benchmark for its

use in synthetic chemistry. This guide compares the crystallographic data with alternative

analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS), offering researchers a comprehensive overview of its structural validation.

1,2-Bis(dibromomethyl)benzene is a valuable reagent in organic synthesis, often utilized as a

precursor for the generation of o-quinodimethane and in the synthesis of various polycyclic

aromatic compounds. An exact understanding of its three-dimensional structure is crucial for

predicting its reactivity and for the rational design of synthetic pathways.

X-ray Crystallography: The Gold Standard for
Structural Elucidation
Single-crystal X-ray diffraction provides an unparalleled level of detail regarding the solid-state

structure of a molecule. For 1,2-bis(dibromomethyl)benzene, this technique has

unequivocally confirmed the ortho substitution pattern and the presence of two dibromomethyl

groups on the benzene ring. The key crystallographic parameters are summarized in the table

below, offering a quantitative description of the molecule's geometry.
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Parameter Value

Crystal System Orthorhombic[1]

Space Group Pca2₁[1]

Unit Cell Dimensions
a = 18.063(4) Å, b = 7.633(2) Å, c = 16.031(3)

Å[1]

Volume 2209.3(8) Å³[1]

Z 8[1]

Density (calculated) 2.532 Mg/m³[1]

Selected Bond Lengths and Angles:

Bond Length (Å) Angle Degrees (°)

Br1-C7 1.954(6) Br1-C7-Br2 109.8(3)

Br2-C7 1.951(6) Br3-C8-Br4 109.9(3)

Br3-C8 1.952(6) C2-C1-C7 120.9(5)

Br4-C8 1.953(6) C1-C2-C8 120.2(5)

C1-C7 1.515(8)

C2-C8 1.519(8)

Alternative Structural Validation Methods
While X-ray crystallography provides definitive solid-state structural information, other

spectroscopic methods are routinely used to confirm the identity and structure of 1,2-
bis(dibromomethyl)benzene in solution and the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms in a

molecule. The observed chemical shifts and coupling patterns for 1,2-
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bis(dibromomethyl)benzene are consistent with the structure determined by X-ray

crystallography.

Technique Chemical Shift (δ) / ppm Assignment

¹H NMR (CDCl₃) ~7.6 (m, 2H), ~7.4 (m, 2H) Aromatic protons

~7.0 (s, 2H) -CHBr₂ protons

¹³C NMR (CDCl₃) ~138, ~131, ~130 Aromatic carbons

~40 -CHBr₂ carbons

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which can be used to confirm its elemental composition and aspects of its

structure. The mass spectrum of 1,2-bis(dibromomethyl)benzene shows a characteristic

isotopic pattern for a molecule containing four bromine atoms.

m/z Relative Abundance Assignment

418, 420, 422, 424, 426 Variable [M]⁺ (Molecular ion cluster)

341, 343, 345, 347 High [M-Br]⁺

262, 264, 266 Moderate [M-2Br]⁺

183, 185 Moderate [M-3Br]⁺

104 High [C₈H₈]⁺

Experimental Protocols
Synthesis of 1,2-Bis(dibromomethyl)benzene
A common laboratory-scale synthesis involves the free-radical bromination of o-xylene.[2]

Reaction Setup: o-Xylene is dissolved in a suitable solvent, such as carbon tetrachloride, in

a flask equipped with a reflux condenser and a dropping funnel.
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Bromination: Elemental bromine is added dropwise to the heated solution while irradiating

with a UV lamp to initiate the radical reaction.

Workup: The reaction mixture is washed with water and a mild base to remove excess

bromine and hydrobromic acid.

Purification: The crude product is purified by recrystallization from a suitable solvent, such as

ethanol, to yield crystalline 1,2-bis(dibromomethyl)benzene.

Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow

evaporation of a saturated solution of the purified compound in an appropriate solvent.

Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of

cold nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a

suitable X-ray source (e.g., Mo Kα radiation).

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods and refined using full-matrix least-squares procedures.

NMR Spectroscopy
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent

(e.g., CDCl₃) in an NMR tube.

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific

frequency for ¹H and ¹³C nuclei.

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased

and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an

internal standard.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe or after separation by gas chromatography.
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Ionization: The molecules are ionized, commonly using electron ionization (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural

validation of 1,2-bis(dibromomethyl)benzene.
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Caption: Workflow for the synthesis and structural validation of 1,2-
bis(dibromomethyl)benzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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